Maesol

Catalog No.
S534374
CAS No.
119766-98-2
M.F
C28H42O4
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maesol

CAS Number

119766-98-2

Product Name

Maesol

IUPAC Name

5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3

InChI Key

ZERGSFDWJKBKBQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O

solubility

Soluble in DMSO

Synonyms

1,12-bis(3,3'-dihydroxy-4,4'-dimethyl-5,5'-dimethoxyphenyl)dodecane, maesol

Canonical SMILES

CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O

The exact mass of the compound Maesol is 442.3083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Maesol is a novel dimeric phenol with the molecular formula C28H42O4C_{28}H_{42}O_{4} and a molecular weight of approximately 442.64 g/mol. This compound is primarily isolated from the seeds of two plant species: Maesa montana and Maesa indica. Its structural uniqueness lies in its dimeric nature, which distinguishes it from other phenolic compounds commonly found in plants. The compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and food science .

Typical of phenolic compounds, including oxidation and polymerization. The presence of hydroxyl groups enables Maesol to participate in hydrogen bonding, influencing its reactivity. Notably, it can react with electrophiles, leading to the formation of various derivatives. Specific reactions include:

  • Oxidation: Maesol can be oxidized to form quinone derivatives, which may exhibit different biological activities.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially altering its solubility and bioactivity.

These reactions highlight Maesol's versatility as a chemical entity in synthetic organic chemistry .

Research has indicated that Maesol possesses significant biological activities, including:

  • Antioxidant Activity: Maesol has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimutagenic Properties: Studies have shown that Maesol can inhibit mutagenesis, suggesting a potential role in cancer prevention .
  • Antimicrobial Effects: Preliminary studies suggest that Maesol may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in food preservation and health applications.

These properties make Maesol a compound of interest for pharmacological research and potential therapeutic applications .

Maesol can be synthesized through various methods, primarily focusing on extraction from natural sources or synthetic organic chemistry techniques. Common synthesis approaches include:

  • Extraction from Plant Sources: The most straightforward method involves the isolation of Maesol from the seeds of Maesa montana and Maesa indica, typically using solvent extraction followed by chromatographic purification.
  • Synthetic Routes: Researchers have explored synthetic pathways that involve the dimerization of simpler phenolic compounds under controlled conditions, often utilizing catalysts to facilitate the reaction.

These methods are crucial for obtaining Maesol for both research and commercial purposes .

Maesol has several promising applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and antimutagenic properties, Maesol may be developed into supplements or therapeutic agents aimed at preventing oxidative stress-related diseases.
  • Food Industry: Its antimicrobial properties could be harnessed for food preservation, enhancing the shelf life of perishable products.
  • Cosmetics: Given its antioxidant capabilities, Maesol may find applications in cosmetic formulations aimed at skin protection against oxidative damage.

These applications underscore the compound's versatility and potential marketability .

Several compounds share structural or functional similarities with Maesol. Notable examples include:

CompoundStructure TypeKey PropertiesUnique Features
MaesolDimeric PhenolAntioxidant, AntimicrobialIsolated from specific plant seeds
ResveratrolStilbeneAntioxidantFound in grapes
CurcuminDiarylheptanoidAntioxidant, Anti-inflammatoryDerived from turmeric
QuercetinFlavonoidAntioxidant, Anti-inflammatoryCommonly found in fruits and vegetables

Maesol's uniqueness lies in its specific dimeric structure and its isolation from particular plant sources, which may confer distinct biological activities compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.5

Exact Mass

442.3083

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

119766-98-2

Wikipedia

Maesol

Dates

Last modified: 02-18-2024
1: Wall ME, Wani MC, Gaetano K, Manikumar G, Taylor H, McGivney R. Plant antimutagenic agents, 4. Isolation and structure elucidation of maesol, an inactive constituent of Maesa spp. J Nat Prod. 1988 Nov-Dec;51(6):1226-31. PubMed PMID: 3069959.
2: Jabeen K, Javaid A, Ahmad E, Athar M. Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight. Nat Prod Res. 2011 Feb;25(3):264-76. doi: 10.1080/14786411003754298. PubMed PMID: 20628965.

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